molecular formula C19H24N2O3S B11626213 N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide

N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide

Cat. No.: B11626213
M. Wt: 360.5 g/mol
InChI Key: XMZPIVZSWJWDMF-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide is a complex organic compound known for its unique chemical structure and properties

Properties

Molecular Formula

C19H24N2O3S

Molecular Weight

360.5 g/mol

IUPAC Name

2-(2,3-dimethyl-N-methylsulfonylanilino)-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C19H24N2O3S/c1-13-8-7-11-17(16(13)4)21(25(5,23)24)12-18(22)20-19-14(2)9-6-10-15(19)3/h6-11H,12H2,1-5H3,(H,20,22)

InChI Key

XMZPIVZSWJWDMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=C(C=CC=C2C)C)S(=O)(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the reaction of 2,6-dimethylaniline with methanesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 2,3-dimethylaniline and acetic anhydride under controlled conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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